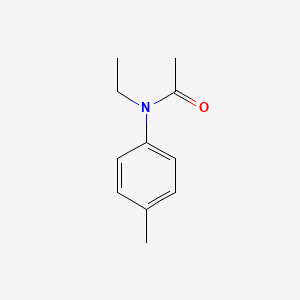

Acetamide,N-ethyl-N-(P-tolyl)-

Description

General Overview of Acetamide (B32628) Derivatives in Modern Chemical Science

Acetamide derivatives are a class of organic compounds characterized by the acetamide backbone (CH₃CONH₂). patsnap.comnih.gov They are formed by the condensation of acetic acid and ammonia (B1221849) or an amine. nih.gov This structural motif is a cornerstone in numerous areas of chemical science due to its versatility and presence in a wide array of biologically and industrially significant molecules. numberanalytics.comontosight.ai

In medicinal chemistry, acetamide derivatives are prominent scaffolds found in many small-molecule drugs. archivepp.com Their biological activities are diverse, encompassing analgesic, anti-inflammatory, anticonvulsant, antimicrobial, and anticancer properties. nih.govontosight.ai A well-known example is paracetamol, a widely used analgesic and antipyretic agent that features an acetamide group. nih.govtandfonline.com Researchers often modify the acetamide structure to fine-tune pharmacokinetic parameters and enhance therapeutic efficacy. archivepp.comarchivepp.com

Beyond pharmaceuticals, acetamide derivatives have applications in agriculture as potential herbicides and pesticides, interfering with biological processes in target organisms. ontosight.aiacs.org In materials science, their ability to form stable hydrogen bonds and their unique chemical properties make them suitable for the development of new polymers and other materials. ontosight.aiontosight.ai The simplest acetamide is also used as a solvent and plasticizer in industrial settings. patsnap.com

The reactivity of the acetamide group, including its ability to undergo hydrolysis and act as a precursor for more complex organic molecules, further underscores its importance in synthetic chemistry. patsnap.compatsnap.com

Significance of N,N-Disubstituted Acetamides in Organic Synthesis and Functional Materials Research

N,N-disubstituted acetamides, a subclass where the amide nitrogen is bonded to two organic substituents, possess distinct characteristics that make them particularly valuable in both organic synthesis and materials research. The presence of two substituents on the nitrogen atom introduces significant steric hindrance around the carbonyl carbon, which makes these amides less reactive towards nucleophilic acyl substitution compared to primary or secondary amides. fiveable.me

This reduced reactivity is a key feature exploited in organic synthesis, where N,N-disubstituted amides serve as effective protecting groups for amino functionalities. fiveable.me Their stability allows other parts of a molecule to undergo chemical transformations without affecting the protected amine. fiveable.me The choice of the N-substituents allows for the fine-tuning of the steric and electronic properties of the amide, influencing its reactivity and conformational characteristics. fiveable.me

In the realm of functional materials, the properties of N,N-disubstituted acetamides are being explored for various applications. Their structural features can be tailored to design molecules with specific biological activities. For instance, research has been conducted on N,N-disubstituted acetamide derivatives of benzimidazolium chlorides, which have shown potential as antioxidant, antiarrhythmic, and antiplatelet agents. researchgate.net Furthermore, the synthesis of tetrahydroberberine (B1206132) derivatives containing N,N-disubstituted acetamide fragments has been explored, highlighting their role in modifying the properties of natural products. mdpi.com The hydroamidation reaction using N-alkyl and N-aryl acetamides is another area of active research for constructing larger, functional molecules. georgiasouthern.edu

Current Landscape of Academic Research on Acetamide, N-ethyl-N-(P-tolyl)- and Related Structures

Academic research specifically on Acetamide, N-ethyl-N-(P-tolyl)- (also known as N-ethyl-N-p-tolylacetamide) and its closely related N-aryl-N-alkylacetamide structures focuses on their synthesis, characterization, and potential applications. While extensive literature on this exact molecule is specialized, research on the broader class of N-aryl acetamides provides significant context.

Studies have explored the synthesis of related compounds, such as 2-chloro-N-p-tolylacetamide, which serves as a precursor for creating more complex heterocyclic compounds like β-lactam derivatives. researchgate.net Microwave-assisted synthesis has been investigated as an efficient and environmentally friendlier method for preparing such intermediates, significantly reducing reaction times compared to conventional heating. researchgate.net

Research into N-aryl and N-alkyl acetamides also includes their recognition and binding properties. For example, studies have shown that certain host molecules can bind N-alkyl and N-aryl acetamides through a network of intermolecular hydrogen bonds and CH⋅⋅⋅π interactions. researchgate.net This has implications for supramolecular chemistry and the design of sensors or transport agents.

Furthermore, derivatives of N-aryl-2-mercaptoacetamides have been identified as highly potent and selective inhibitors of bacterial virulence factors, suggesting a potential route for developing antivirulence drugs that could combat antimicrobial resistance. researchgate.net The synthesis and biological evaluation of other N-substituted acetamide derivatives continue to be an active area, with studies exploring their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors and P2Y14R antagonists for inflammatory diseases. acs.orgmdpi.com

Historical Development of Amide Synthesis and Related Methodologies

The synthesis of the amide bond is one of the most fundamental and frequently performed reactions in organic chemistry. ucl.ac.uk Its history dates back to the 19th century, with the initial discoveries involving the reaction of carboxylic acids with amines. numberanalytics.com However, the direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt, requiring high temperatures to drive off water. wikipedia.org

To overcome this, chemists developed methods to "activate" the carboxylic acid. The Schotten-Baumann reaction, which utilizes more reactive acyl chlorides, became a common strategy. wikipedia.orgfishersci.co.uk Similarly, the use of acid anhydrides provided another effective route to amides. wikipedia.orgfishersci.co.uk These classical methods often require a base to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. fishersci.co.uk

A significant leap in amide synthesis came with the advancements in peptide chemistry over the last few decades. fishersci.co.uk This field spurred the development of a vast array of "coupling reagents" designed to facilitate amide bond formation under milder conditions. wikipedia.orgumich.edu Reagents like carbodiimides (e.g., DCC, EDC) and various phosphonium (B103445) and aminium/uronium salts (e.g., HATU, PyBOP) work by forming highly activated ester intermediates in situ. ucl.ac.ukfishersci.co.ukumich.edu

More recently, the focus has shifted towards developing more sustainable and atom-economical catalytic methods for amide formation, aiming to avoid the use of stoichiometric activating agents that generate large amounts of waste. ucl.ac.ukrsc.org This includes research into catalysts based on boron, phosphorus, and various metals. ucl.ac.ukencyclopedia.puborgsyn.org Furthermore, biocatalysis, using enzymes like lipases, has emerged as a promising green alternative, often allowing for reactions to occur in water under mild conditions. rsc.org The evolution of amide synthesis continues, driven by the need for efficiency, selectivity, and sustainability in both laboratory and industrial settings. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-ethyl-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C11H15NO/c1-4-12(10(3)13)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |

InChI Key |

WLECPEWQOMTQOI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=C(C=C1)C)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for Acetamide, N Ethyl N P Tolyl

Conventional Synthetic Approaches for N-Substituted Acetamides

Conventional methods for the synthesis of N-substituted acetamides have long been the foundation of amide bond formation. These approaches typically rely on well-established reactions that are robust and predictable, though they may sometimes require harsh conditions or stoichiometric reagents.

Amidation Reactions of Corresponding Amines and Acylating Agents

The most direct and traditional method for the synthesis of Acetamide (B32628), N-ethyl-N-(p-tolyl)- involves the acylation of the corresponding secondary amine, N-ethyl-p-toluidine. This nucleophilic acyl substitution reaction is typically achieved by treating the amine with a suitable acetylating agent, such as acetyl chloride or acetic anhydride (B1165640).

The reaction proceeds via the nucleophilic attack of the nitrogen atom of N-ethyl-p-toluidine on the electrophilic carbonyl carbon of the acylating agent. When acetyl chloride is used, the reaction is often carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. If acetic anhydride is used, the reaction can sometimes be performed neat or in a suitable solvent, with the byproduct being acetic acid. ijsrst.com For instance, the acylation of p-toluidine (B81030) with acetic acid has been reported to proceed in high yield. ijsrst.com A similar approach can be applied to its N-ethylated derivative.

Reaction Scheme:

N-ethyl-p-toluidine + Acetyl Chloride → Acetamide, N-ethyl-N-(p-tolyl)- + HCl

N-ethyl-p-toluidine + Acetic Anhydride → Acetamide, N-ethyl-N-(p-tolyl)- + Acetic Acid

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield |

| N-ethyl-p-toluidine | Acetyl Chloride | Pyridine | Dichloromethane | >90% |

| N-ethyl-p-toluidine | Acetic Anhydride | None | Acetic Acid | >90% |

This method is highly effective due to the commercial availability of the starting materials and the straightforward nature of the transformation.

Multi-step Synthetic Sequences Incorporating Aromatic Ring Functionalization

A representative multi-step synthesis could be:

N-Acetylation of p-toluidine: To protect the amino group and control subsequent reactions, p-toluidine is first acetylated to form N-(p-tolyl)acetamide. This is a standard protection step. chegg.comchegg.com

N-Ethylation: The resulting secondary amide can be deprotonated with a strong base (e.g., sodium hydride) to form an amidate anion, which then acts as a nucleophile in a reaction with an ethylating agent like ethyl iodide.

Final Product: This sequence directly yields the target molecule, Acetamide, N-ethyl-N-(p-tolyl)-.

Another multi-step route involves the direct ethylation of p-toluidine, which can be challenging to perform selectively to avoid over-alkylation. Reductive amination, reacting p-toluidine with acetaldehyde (B116499) in the presence of a reducing agent (e.g., sodium borohydride), offers a more controlled method to produce N-ethyl-p-toluidine. orgsyn.org The resulting secondary amine is then acetylated as described in section 2.1.1.

Example Multi-Step Route:

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | p-Toluidine | Acetaldehyde, NaBH₄ | N-ethyl-p-toluidine |

| 2 | N-ethyl-p-toluidine | Acetic Anhydride | Acetamide, N-ethyl-N-(p-tolyl)- |

These multi-step sequences provide flexibility in synthesis design, allowing for the construction of the target molecule from more fundamental building blocks.

Catalytic Transformations in the Synthesis of Acetamide, N-ethyl-N-(p-tolyl)-

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, sustainability, and functional group tolerance. The synthesis of N-aryl amides has benefited significantly from these advancements, with various catalytic systems being developed for C-N bond formation.

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald Chemistry for related compounds)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction can be adapted to synthesize the target compound by coupling an amide with an aryl halide. A plausible route would involve the N-arylation of N-ethylacetamide with an aryl halide such as 4-bromotoluene (B49008) or 4-iodotoluene.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated amide, and finally, reductive elimination to yield the N-aryl amide product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. libretexts.org

Hypothetical Buchwald-Hartwig Reaction:

N-ethylacetamide + 4-Bromotoluene --(Pd catalyst, Ligand, Base)--> Acetamide, N-ethyl-N-(p-tolyl)-

| Aryl Halide | Amine Component | Catalyst | Ligand | Base | Solvent |

| 4-Bromotoluene | N-ethylacetamide | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene |

| 4-Iodotoluene | N-ethylacetamide | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane |

This method offers a valuable alternative to classical approaches, particularly for constructing sterically hindered or electronically challenging N-aryl amides.

Organocatalytic and Biocatalytic Approaches (e.g., Lipase-catalyzed methods for related compounds)

Biocatalytic Approaches: Enzymes, particularly lipases, have emerged as effective biocatalysts for amide bond formation under mild and environmentally benign conditions. mdpi.com Lipases can catalyze the aminolysis of esters to form amides. conicet.gov.ar For the synthesis of Acetamide, N-ethyl-N-(p-tolyl)-, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be used to catalyze the reaction between an ethyl acetate (B1210297) and N-ethyl-p-toluidine. conicet.gov.arnih.gov

These reactions are often performed in organic solvents to minimize water content, which could lead to competitive hydrolysis of the ester. mdpi.comnih.gov The high selectivity of enzymes can reduce the formation of byproducts. mdpi.com

Example Biocatalytic Reaction:

| Substrate 1 | Substrate 2 | Biocatalyst | Solvent | Temperature |

| Ethyl Acetate | N-ethyl-p-toluidine | Immobilized CALB | Diisopropyl ether | 55°C |

Organocatalytic Approaches: Organocatalysis avoids the use of metals and offers a distinct set of reaction pathways. While direct organocatalytic acetylation of a secondary amine is less common, related transformations for N-aryl amide synthesis exist. For example, methods involving the organocatalytic ring-opening of lactones with aromatic amines have been developed, showcasing a metal-free, atom-economical route to amide scaffolds.

Photocatalytic and Electrocatalytic Methodologies in Amide Formation

In recent years, photocatalysis and electrocatalysis have provided innovative and sustainable pathways for amide bond synthesis. nih.gov

Photocatalytic Methods: Visible-light photoredox catalysis can enable amide synthesis through various mechanisms. nih.gov One approach involves the iron-catalyzed reductive amidation of chloroalkanes with nitroarenes. rsc.org A more direct strategy for forming N-aryl amides is the photocatalytic coupling of methyl arenes with nitroarenes, which leverages selective C-H activation and nitro group reduction. nih.gov For the target molecule, a hypothetical photocatalytic approach could involve the coupling of N-ethylacetamide with a suitable aryl precursor under irradiation with visible light in the presence of a photocatalyst. researchgate.net

Electrocatalytic Methods: Electrosynthesis offers a reagent-free method for driving chemical reactions. Amide bonds can be formed electrochemically through the oxidation of amines and an acyl source. rsc.org The "anion pool" method, for instance, involves the electrochemical generation of a highly nucleophilic amine anion, which then reacts with an acylating agent like an anhydride. rsc.org Another approach is the oxidative transamidation of tertiary amines. tandfonline.comresearchgate.net These methods avoid the use of external chemical oxidants or bases, making them inherently greener. rsc.orgrsc.org

Conceptual Electrocatalytic Synthesis:

| Method | Anode | Cathode | Substrates | Key Feature |

| Anion Pool | Sacrificial (e.g., Mg) | Platinum | N-ethyl-p-toluidine, Acetic Anhydride | In situ generation of a potent nucleophile |

| Shono-type Oxidation | Carbon | Platinum | N-ethyl-p-toluidine derivative | Anodic oxidation to form an acyliminium ion intermediate |

These cutting-edge catalytic methods represent the forefront of amide synthesis, offering potential advantages in terms of mild reaction conditions, sustainability, and novel reactivity patterns.

Green Chemistry Principles Applied to the Synthesis of Acetamide, N-ethyl-N-(p-tolyl)-

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.commlsu.ac.in The application of these principles to the synthesis of Acetamide, N-ethyl-N-(p-tolyl)- offers significant advantages in terms of environmental impact and process efficiency.

Solvent-Free and Reduced-Solvent Reaction Systems

A key tenet of green chemistry is the reduction or elimination of organic solvents, which are often volatile, flammable, and toxic. scispace.comnih.gov For the synthesis of Acetamide, N-ethyl-N-(p-tolyl)-, several solvent-free or reduced-solvent strategies can be envisioned.

One approach involves performing the reaction neat, simply by mixing the reactants, N-ethyl-p-toluidine and an acetylating agent, often with gentle heating. semanticscholar.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for conducting reactions under solvent-free conditions, often leading to dramatically reduced reaction times and improved yields. tandfonline.com For instance, the N-acetylation of various amines has been successfully achieved using acetic anhydride without any solvent under microwave irradiation. orientjchem.org

Another strategy is the use of greener, more benign solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. While the reactants for the synthesis of Acetamide, N-ethyl-N-(p-tolyl)- may have limited water solubility, the use of surfactants or phase-transfer catalysts can facilitate the reaction in aqueous media. Alternatively, bio-derived solvents or ionic liquids with low toxicity profiles present viable alternatives to traditional volatile organic compounds.

A comparative look at different solvent approaches is presented below:

| Reaction System | Advantages | Disadvantages |

| Conventional Organic Solvents | Good solubility for reactants | Volatile, flammable, often toxic, waste generation |

| Solvent-Free (Neat) | No solvent waste, high concentration | Potential for high viscosity, localized heating |

| Microwave-Assisted (Solvent-Free) | Rapid reaction times, high yields | Requires specialized equipment |

| Aqueous Media | Environmentally benign, safe | Poor solubility of organic reactants |

| Green Solvents (e.g., bio-solvents) | Renewable, lower toxicity | May have different solubility profiles, cost |

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. primescholars.com Reactions with high atom economy are desirable as they generate minimal waste.

The traditional synthesis of Acetamide, N-ethyl-N-(p-tolyl)- using acetyl chloride and a tertiary amine base like triethylamine (B128534) has poor atom economy, as a stoichiometric amount of triethylammonium (B8662869) chloride is generated as a byproduct.

To improve atom economy, alternative synthetic routes can be employed. One such strategy is the direct amidation of a carboxylic acid with an amine, which ideally produces only water as a byproduct. researchgate.net However, this reaction is often thermodynamically unfavorable and requires harsh conditions or the use of activating agents. Catalytic methods that facilitate this direct amidation are a key area of research. For example, boric acid has been used as a catalyst for the solvent-free synthesis of amides from carboxylic acids and amines. scispace.com

Another atom-economical approach is the use of transamidation reactions, where an existing amide exchanges its amine component. While less common for simple acetamide synthesis, it represents a potential route with high atom efficiency. A ruthenium-catalyzed redox-neutral reaction of alcohols and nitriles has been reported to produce amides with 100% atom economy. chemistryviews.org

The table below illustrates the atom economy of different potential synthetic routes to Acetamide, N-ethyl-N-(p-tolyl)-:

| Reactants | Byproducts | Atom Economy (%) |

| N-ethyl-p-toluidine + Acetyl chloride + Triethylamine | Triethylammonium chloride | Low |

| N-ethyl-p-toluidine + Acetic acid (direct amidation) | Water | High (theoretically) |

| N-ethyl-p-toluidine + Ethyl acetate (aminolysis) | Ethanol | Moderate |

Use of Sustainable Reagents and Renewable Feedstocks

The sustainability of a chemical process is also dependent on the origin of its starting materials. The ideal synthesis of Acetamide, N-ethyl-N-(p-tolyl)- would utilize reagents derived from renewable resources. acs.org

While the aromatic core of p-toluidine is traditionally derived from petroleum feedstocks, research into the production of aromatic compounds from lignin, a major component of biomass, is an active area. acs.org Similarly, the ethyl group could potentially be sourced from bio-ethanol.

The acetyl group can also be derived from renewable resources. Acetic acid is a product of fermentation and can be considered a green reagent. The use of less hazardous acetylating agents is also a key consideration. For example, acetonitrile (B52724) has been explored as a safer alternative to acetyl chloride and acetic anhydride for N-acetylation reactions in continuous-flow systems. nih.gov Biocatalytic approaches, using enzymes such as lipases or acyltransferases, can also offer a green route to amides under mild conditions, often with high selectivity. rsc.org For instance, whole cells of Candida parapsilosis have been used for the N-acylation of aromatic amines. rsc.org

Emerging Synthetic Techniques for N,N-Disubstituted Acetamides

Recent advances in chemical synthesis offer exciting new possibilities for the efficient and scalable production of N,N-disubstituted acetamides like Acetamide, N-ethyl-N-(p-tolyl)-.

Flow Chemistry Applications in Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for amide synthesis. researchgate.netnih.gov These include enhanced safety, better heat and mass transfer, and the potential for automation and high-throughput synthesis. amidetech.com

For the synthesis of Acetamide, N-ethyl-N-(p-toluyl)-, a flow process could involve pumping a solution of N-ethyl-p-toluidine and an acetylating agent through a heated reactor coil. The short residence times and precise temperature control can lead to higher yields and purities compared to batch processes. rsc.org Furthermore, the use of packed-bed reactors containing immobilized catalysts or reagents can simplify purification and enable continuous production. nih.gov A solvent-free continuous flow synthesis of amides has been demonstrated using a screw reactor, achieving high conversions in short residence times. rsc.org

Mechanochemical Synthesis Approaches

Mechanochemistry utilizes mechanical energy, such as ball milling, to induce chemical reactions. nih.govacs.org This technique often proceeds in the absence of solvents, making it an inherently green methodology. digitellinc.comresearchgate.net

The synthesis of Acetamide, N-ethyl-N-(p-tolyl)- could potentially be achieved by milling N-ethyl-p-toluidine with a suitable acetylating agent, such as a carboxylic acid and a coupling reagent, or an activated ester. chemrxiv.org Mechanochemical methods have been successfully applied to the synthesis of a variety of amides, often with high yields and reduced reaction times compared to conventional solution-based methods. rsc.org For example, the amidation of carboxylic acids has been achieved using 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine (B44618) under solvent-drop grinding conditions. rsc.org

Microreactor Technology for Enhanced Reaction Control

The synthesis of Acetamide, N-ethyl-N-(p-tolyl)-, a tertiary amide, can be significantly improved through the adoption of microreactor technology. This approach offers substantial advantages over traditional batch processing methods by providing precise control over reaction parameters, leading to enhanced reaction efficiency, improved safety, and higher product quality. Microreactors, or continuous flow reactors, utilize channels with sub-millimeter dimensions to carry out chemical reactions in a continuous stream, which fundamentally alters the reaction environment compared to large-scale batch reactors. nih.govgoogle.com

The core benefits of employing microreactors in the synthesis of N,N-disubstituted amides like Acetamide, N-ethyl-N-(p-tolyl)- stem from their high surface-area-to-volume ratio. This characteristic facilitates superior heat and mass transfer, allowing for rapid heating and cooling and precise temperature control. nih.gov Such control is critical for exothermic reactions, which are common in amide synthesis, as it mitigates the risk of thermal runaways and the formation of unwanted byproducts.

In a potential continuous flow synthesis of Acetamide, N-ethyl-N-(p-tolyl)-, two primary routes can be envisioned. The first involves the N-alkylation of a precursor secondary amide, N-(p-tolyl)acetamide, with an ethylating agent. The second, a direct amidation, would involve the reaction of p-toluidine with an acetylating agent, followed by or concurrent with N-ethylation.

For the N-alkylation route, a microreactor setup would typically involve two inlet streams. One stream would carry a solution of N-(p-tolyl)acetamide and a base in a suitable organic solvent, while the second stream would introduce the ethylating agent (e.g., ethyl iodide or diethyl sulfate). The two streams would converge at a T-mixer, ensuring rapid and efficient mixing of the reactants before entering a heated reaction coil. The precise control over residence time within the microreactor, achieved by adjusting the flow rate and the length of the reaction coil, allows for the optimization of the reaction to maximize conversion and minimize the formation of impurities.

The application of enabling technologies, such as microwave irradiation in conjunction with flow reactors, has shown promise in accelerating C-alkylation reactions of N-alkylamides, a process analogous to the desired N-alkylation. rsc.org This hybrid approach could potentially be adapted for the N-ethylation of N-(p-tolyl)acetamide, further reducing reaction times and improving energy efficiency.

The advantages of microreactor technology for the synthesis of Acetamide, N-ethyl-N-(p-tolyl)- are not merely theoretical. Studies on various amidation and alkylation reactions in continuous flow systems have consistently demonstrated significant process intensification. nih.govresearchgate.net For instance, the ability to operate safely at elevated temperatures and pressures in a microreactor can dramatically increase reaction rates, leading to higher space-time yields. nih.gov

Below is a comparative data table illustrating the potential enhancements of a microreactor-based synthesis of Acetamide, N-ethyl-N-(p-tolyl)- compared to a conventional batch process. The data for the microreactor process are projected based on typical improvements observed for analogous reactions in continuous flow systems.

Table 1: Comparison of Batch vs. Microreactor Synthesis of Acetamide, N-ethyl-N-(p-tolyl)-

| Parameter | Conventional Batch Synthesis (Projected) | Microreactor Synthesis (Projected) |

|---|---|---|

| Reaction Temperature | 80-120 °C | 150-200 °C |

| Reaction Pressure | Atmospheric | 10-20 bar |

| Residence/Reaction Time | 4-12 hours | 5-20 minutes |

| Mixing | Mechanical Stirring (Variable Efficiency) | Rapid Diffusion-Based Mixing (Highly Efficient) |

| Heat Transfer | Slow and Inefficient | Rapid and Highly Efficient |

| Yield | 70-85% | >95% |

| Selectivity | Moderate to Good | High to Excellent |

| Safety | Risk of Thermal Runaway, Handling of Volatile Reagents at Scale | Inherently Safer due to Small Reaction Volume, Better Containment |

| Scalability | Difficult and Potentially Hazardous | Straightforward by Numbering-up or Extended Operation Time |

The implementation of in-line analytical techniques, such as infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC), into a microreactor system can enable real-time reaction monitoring and optimization. This allows for rapid identification of optimal reaction conditions and ensures consistent product quality.

Mechanistic Investigations of Reactivity and Transformation Pathways of Acetamide, N Ethyl N P Tolyl

Study of Amide Bond Reactivity (e.g., Hydrolysis Kinetics, Nucleophilic Acyl Substitution)

The amide bond in Acetamide (B32628), N-ethyl-N-(p-tolyl)- is characterized by significant resonance stabilization, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. This delocalization imparts partial double-bond character to the carbon-nitrogen bond, making amides the least reactive of the carboxylic acid derivatives. However, under specific conditions, this bond can be cleaved through nucleophilic acyl substitution. byjus.comlibretexts.org

Hydrolysis, the cleavage of the amide bond by water, typically requires harsh conditions such as prolonged heating in the presence of strong acids or bases. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. byjus.com This activation facilitates the attack by a weak nucleophile like water, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the resulting N-ethyl-p-toluidine moiety yields acetic acid. The amine byproduct is protonated under the acidic conditions, which prevents the reverse reaction and drives the equilibrium towards the products. libretexts.org

The general mechanism for nucleophilic acyl substitution on a tertiary amide involves an initial addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group. masterorganicchemistry.com For Acetamide, N-ethyl-N-(p-tolyl)-, the leaving group would be the N-ethyl-p-tolylamide anion, which is generally a poor leaving group, underscoring the low reactivity of amides. libretexts.org

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | Typical Temperature | Mechanism Steps |

|---|

This table presents generalized conditions and mechanisms for amide hydrolysis; specific rates for Acetamide, N-ethyl-N-(p-tolyl)- are not available.

Electrophilic Aromatic Substitution Reactions on the P-tolyl Moiety

The p-tolyl moiety of Acetamide, N-ethyl-N-(p-tolyl)- is susceptible to electrophilic aromatic substitution (SEAr). The regiochemical outcome of such reactions is dictated by the combined directing effects of the p-methyl group and the N-ethylacetamido group. The methyl group is a weakly activating, ortho,para-directing group due to hyperconjugation and weak inductive effects. libretexts.org The N-ethylacetamido group is also an activating, ortho,para-director. Its activating nature stems from the ability of the nitrogen lone pair to donate electron density to the ring through resonance, although this effect is tempered by the electron-withdrawing nature of the adjacent carbonyl group. organicchemistrytutor.com

In this specific molecule, the two existing groups direct incoming electrophiles to the two positions ortho to the N-ethylacetamido group (and meta to the methyl group) and the position ortho to the methyl group (and meta to the N-ethylacetamido group). The powerful ortho,para-directing effect of the nitrogen atom typically dominates, favoring substitution at its ortho positions.

Halogenation: The direct halogenation of N-acylated anilines with reagents like Br₂ or Cl₂ is a well-established electrophilic aromatic substitution reaction. The N-ethylacetamido group strongly activates the ring, directing the incoming halogen to the positions ortho to itself. chemistrysteps.com Given the presence of the p-methyl group, the primary products would be 2-halo-4-methyl-N-ethylacetanilide and potentially di-substituted products under forcing conditions.

Nitration: Nitration involves the reaction with an electrophilic nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid. Similar to halogenation, the N-ethylacetamido group is a powerful ortho,para-director. Therefore, the nitration of Acetamide, N-ethyl-N-(p-tolyl)- is expected to yield primarily the 2-nitro derivative. Studies on similar N-alkylanilines show that nitration can sometimes lead to a mixture of ortho and para products, though the para position is blocked in this case. researchgate.netresearchgate.net

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br⁺ | 2-Bromo-4-methyl-N-ethylacetanilide | The N-ethylacetamido group is a strong ortho-director. |

| Nitration | NO₂⁺ | 2-Nitro-4-methyl-N-ethylacetanilide | The N-ethylacetamido group directs the substitution ortho to its position. |

This table is based on established principles of directing effects in electrophilic aromatic substitution. Product distribution may vary with specific reaction conditions.

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. wikipedia.org However, their application to substrates like Acetamide, N-ethyl-N-(p-tolyl)- has limitations.

Friedel-Crafts Alkylation: This reaction is generally problematic with N-acylated anilines. The nitrogen lone pair can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a positively charged complex. This complex acts as a strong deactivating group, rendering the aromatic ring resistant to further electrophilic attack. libretexts.org

Friedel-Crafts Acylation: Similar to alkylation, the Lewis acid catalyst required for acylation can complex with the nitrogen atom, deactivating the ring. sigmaaldrich.com Furthermore, the amide group itself is generally not a suitable substrate for intermolecular Friedel-Crafts acylation under standard conditions. nih.gov However, intramolecular versions or reactions using superacid catalysts have shown some success with specific amide substrates. nih.gov For Acetamide, N-ethyl-N-(p-tolyl)-, standard Friedel-Crafts acylation is not expected to be a viable transformation pathway.

Alkyl and Aryl Group Modifications at the Nitrogen Center

Modifying the alkyl and aryl groups at the nitrogen center of a tertiary amide without cleaving the amide bond is challenging due to the stability of the C-N bonds. Reactions typically target the more reactive carbonyl group or the aromatic ring. However, specific transformations can be envisaged. For instance, benzylic oxidation of the p-tolyl group could convert the methyl group to a carboxylic acid, while leaving the N-ethylacetamido core intact. Direct modification of the N-ethyl group would likely require multi-step sequences, possibly involving initial oxidation at the alpha-carbon followed by further reactions.

Rearrangement Reactions and Isomerization Processes

Several named reactions involve the rearrangement of acyl and alkyl groups on N-aryl systems.

Fries Rearrangement: The classic Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring to form a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.com This reaction is not directly applicable to N-aryl amides. A related reaction, the aza-Fries rearrangement, exists for N-acylanilines, but it typically requires photochemical conditions (photo-Fries rearrangement) to proceed, yielding a mixture of ortho- and para-amino ketones. vedantu.com

Orton Rearrangement: The Orton rearrangement involves the acid-catalyzed migration of a halogen atom from the nitrogen of an N-haloamide to the aromatic ring. spcmc.ac.in This pathway would require a precursor N-halo derivative of Acetamide, N-ethyl-N-(p-tolyl)-. The mechanism is thought to be intermolecular, involving the generation of molecular chlorine which then participates in a standard electrophilic halogenation of the aromatic ring.

Exploration of Reductive and Oxidative Transformation Pathways

Reductive Pathways: The amide functional group is resistant to reduction. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce tertiary amides to tertiary amines. masterorganicchemistry.comucalgary.ca In this transformation, the carbonyl group (C=O) is completely reduced to a methylene (B1212753) group (CH₂). The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of an oxygen-metal species to form an iminium ion, which is then rapidly reduced by another equivalent of hydride. ucalgary.camasterorganicchemistry.com Applying this to Acetamide, N-ethyl-N-(p-tolyl)- would yield N,N-diethyl-4-methylaniline.

Table 3: Reduction of Acetamide, N-ethyl-N-(p-tolyl)-

| Reagent | Solvent | Product | Functional Group Transformation |

|---|

This table illustrates a standard, high-yielding reduction method for tertiary amides.

Oxidative Pathways: Oxidation can occur at several sites on the molecule.

N-Oxidation: The nitrogen atom of N,N-dialkylanilines can be oxidized to an N-oxide. acs.orgnih.govnih.gov This transformation alters the electronic properties of the substituent and can enable unique subsequent reactions.

Oxidation of Alkyl Groups: The N-ethyl group could potentially be oxidized at the α-carbon under specific conditions, for example, using visible-light-driven methods with radical initiators, potentially leading to an imide. organic-chemistry.org The benzylic methyl group on the p-tolyl ring is also susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) or chromic acid, which would convert it to a carboxylic acid.

Metabolic Oxidation: In biological systems, N-dealkylation and aromatic hydroxylation are common metabolic pathways for N-aryl amines and amides, often mediated by cytochrome P450 enzymes. nih.gov

Interaction Studies with Reactive Intermediates

The study of the interactions between Acetamide, N-ethyl-N-(p-tolyl)- and various reactive intermediates is crucial for understanding its transformation pathways and potential reactivity in different chemical and biological environments. While direct mechanistic studies on Acetamide, N-ethyl-N-(p-tolyl)- are not extensively documented in publicly available literature, plausible interaction pathways can be inferred from research on structurally analogous N-alkyl-N-aryl-acetamides and related compounds. These investigations provide a framework for predicting how Acetamide, N-ethyl-N-(p-tolyl)- might behave in the presence of radical species, electrophiles, and other reactive intermediates.

The reactivity of N-alkyl-N-aryl-acetamides is largely governed by the electronic properties of the aromatic ring, the nature of the N-alkyl group, and the stability of the potential intermediates formed. The p-tolyl group, with its electron-donating methyl substituent, is expected to influence the reactivity of the aromatic ring, while the N-ethyl group provides sites for potential hydrogen abstraction or oxidative attack.

Research into the metabolic activation of arylamines and N-arylacetamides suggests that these compounds can be transformed into reactive electrophilic species by enzymatic systems, such as cytochrome P450s. mdpi.com This often involves hydroxylation of the aromatic ring or the N-alkyl group, leading to the formation of intermediates that can react with cellular nucleophiles. While not a direct interaction with an external reactive intermediate, this metabolic activation generates a reactive form of the molecule itself.

Furthermore, photochemical studies on N-substituted amides reveal that UV irradiation can lead to the formation of radical intermediates through various pathways, including homolytic cleavage of C-N or N-H bonds, depending on the specific structure and reaction conditions. researchgate.netnih.gov These radical species can then undergo a variety of subsequent reactions, including intramolecular cyclizations or intermolecular additions.

In the absence of direct experimental data for Acetamide, N-ethyl-N-(p-tolyl)-, the following sections will discuss potential interaction mechanisms with key reactive intermediates based on established chemical principles and findings from studies on related N-alkyl-N-aryl-acetamides.

Interaction with Radical Species

The interaction of Acetamide, N-ethyl-N-(p-tolyl)- with radical intermediates is anticipated to occur primarily at two sites: the N-ethyl group and the p-tolyl ring. The specific pathway will be dependent on the nature of the radical species and the reaction conditions.

Hydrogen Abstraction from the N-Ethyl Group:

One of the most common reactions involving radical species is hydrogen atom abstraction. In the case of Acetamide, N-ethyl-N-(p-tolyl)-, the methylene (-CH2-) and methyl (-CH3) protons of the ethyl group are potential targets. Abstraction of a hydrogen atom from the methylene group would lead to the formation of a secondary carbon-centered radical. This process is often observed in radical-mediated reactions of N-alkylamides. libretexts.org

The plausibility of this pathway is supported by studies on similar N-alkyl substituted compounds where radical-initiated cyclization or functionalization at the alkyl chain has been observed. The stability of the resulting radical intermediate is a key factor in determining the favorability of this reaction.

Radical Addition to the Aromatic Ring:

The p-tolyl ring of Acetamide, N-ethyl-N-(p-tolyl)- can also be a target for radical addition. The electron-donating nature of the methyl group activates the aromatic ring, making it more susceptible to attack by electrophilic radicals. The addition of a radical to the aromatic ring would result in the formation of a resonance-stabilized cyclohexadienyl radical intermediate.

Studies on the Minisci reaction, which involves the radical alkylation of electron-deficient heteroarenes, provide a precedent for this type of transformation, although the p-tolyl ring is electron-rich. nih.gov However, reactions involving highly reactive radicals can still proceed with electron-rich aromatic systems.

The following table summarizes the potential radical interactions and the resulting intermediates:

| Reactive Intermediate | Target Site | Proposed Mechanism | Resulting Intermediate |

| Hydroxyl Radical (•OH) | N-Ethyl Group (Methylene) | Hydrogen Abstraction | Secondary Carbon-Centered Radical |

| Alkyl Radical (R•) | N-Ethyl Group (Methylene) | Hydrogen Abstraction | Secondary Carbon-Centered Radical |

| Aryl Radical (Ar•) | p-Tolyl Ring | Radical Addition | Cyclohexadienyl Radical |

Interaction with Electrophilic Species

The interaction of Acetamide, N-ethyl-N-(p-tolyl)- with electrophiles is expected to be directed towards the electron-rich centers of the molecule, namely the nitrogen atom and the aromatic ring.

N-Arylation and N-Alkylation:

While the nitrogen atom in Acetamide, N-ethyl-N-(p-tolyl)- is part of an amide bond and thus less nucleophilic than a free amine, it can still react with strong electrophiles. Nickel-catalyzed N-arylation of amides with aryl electrophiles has been reported, suggesting that under appropriate catalytic conditions, the nitrogen atom could be a site for further substitution. researchgate.net

Electrophilic Aromatic Substitution:

The p-tolyl group is activated towards electrophilic aromatic substitution due to the electron-donating methyl group. Therefore, reactions with electrophiles such as nitronium ions (NO2+) or acylium ions are expected to occur on the aromatic ring, preferentially at the ortho positions relative to the N-acetylethyl group.

The following table outlines potential interactions with electrophilic species:

| Reactive Intermediate | Target Site | Proposed Mechanism | Potential Product Type |

| Nitronium Ion (NO2+) | p-Tolyl Ring | Electrophilic Aromatic Substitution | Nitro-substituted Derivative |

| Acylium Ion (RCO+) | p-Tolyl Ring | Friedel-Crafts Acylation | Acyl-substituted Derivative |

| Alkyl Halide (R-X) with Lewis Acid | p-Tolyl Ring | Friedel-Crafts Alkylation | Alkyl-substituted Derivative |

Interaction with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

In biological systems or environmental degradation processes, Acetamide, N-ethyl-N-(p-tolyl)- may encounter reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.gov These highly reactive molecules can initiate a cascade of oxidative and nitrative reactions.

Oxidative Pathways:

ROS, such as the hydroxyl radical (•OH), can initiate oxidation through hydrogen abstraction from the N-ethyl group, as discussed in the radical interactions section. This can lead to the formation of hydroxylated metabolites. Furthermore, oxidation of the aromatic ring can occur, potentially leading to the formation of phenolic derivatives. The cytochrome P450 enzyme system is a well-known biological source for such oxidative transformations of aromatic compounds. mdpi.com

Nitrative Pathways:

RNS, such as peroxynitrite (ONOO-), can lead to the nitration of the aromatic ring. researchgate.net This would result in the formation of nitro-substituted derivatives of Acetamide, N-ethyl-N-(p-tolyl)-.

The following table summarizes the potential interactions with ROS and RNS:

| Reactive Intermediate | Target Site | Proposed Mechanism | Potential Product Type |

| Hydroxyl Radical (•OH) | N-Ethyl Group / p-Tolyl Ring | Hydrogen Abstraction / Addition | Hydroxylated Derivatives |

| Superoxide Radical (O2•−) | Multiple sites | Electron Transfer / Radical Reactions | Oxidized Products |

| Peroxynitrite (ONOO-) | p-Tolyl Ring | Electrophilic Nitration | Nitro-substituted Derivatives |

It is important to reiterate that the specific reaction pathways and the resulting products from the interaction of Acetamide, N-ethyl-N-(p-tolyl)- with reactive intermediates will be highly dependent on the specific conditions, including the nature of the intermediate, the solvent, temperature, and the presence of catalysts. The information presented here is based on established principles of organic reactivity and studies on analogous compounds, providing a predictive framework in the absence of direct experimental evidence for the target molecule.

Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a powerful technique for probing the solution-state structure and dynamics of Acetamide (B32628), N-ethyl-N-(p-tolyl)-. The presence of the amide bond, with its partial double bond character, leads to hindered rotation and the potential for conformational isomers, also known as rotamers.

Expected ¹H and ¹³C NMR Data for Acetamide, N-ethyl-N-(p-tolyl)- (based on N-ethyl-N-(p-tolyl)formamide analogue) umich.edu

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) (Rotamer 1 / Rotamer 2) |

| Acetyl-CH₃ | ~1.8-2.2 | ~22-25 |

| Ethyl-CH₂ | ~3.7-3.9 | ~40-42 |

| Ethyl-CH₃ | ~1.1-1.3 | ~12-14 |

| Tolyl-CH₃ | ~2.3-2.5 | ~20-22 |

| Tolyl-Ar-H | ~7.0-7.3 | ~124-140 |

| Carbonyl C=O | - | ~170 |

Note: This is an interactive data table based on analogous compound data.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. slideshare.netsdsu.edu For Acetamide, N-ethyl-N-(p-tolyl)-, COSY would show correlations between the methylene (B1212753) and methyl protons of the ethyl group, as well as between the aromatic protons on the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduwikipedia.org It would be instrumental in assigning the carbon signals for the acetyl methyl, ethyl, and tolyl methyl groups, as well as the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. sdsu.eduwikipedia.org This is particularly useful for identifying the quaternary carbons, such as the carbonyl carbon and the substituted aromatic carbons, by observing their correlations with nearby protons. For instance, correlations between the acetyl methyl protons and the carbonyl carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons. slideshare.netwikipedia.org In the context of Acetamide, N-ethyl-N-(p-tolyl)-, NOESY could help to distinguish between different rotamers by identifying which groups are spatially close in each conformation. For example, a NOE between the acetyl methyl protons and the aromatic protons of the tolyl group would provide evidence for a specific rotational isomer.

The interconversion between the rotational isomers of Acetamide, N-ethyl-N-(p-tolyl)- can be studied using dynamic NMR (DNMR) spectroscopy. montana.edusemanticscholar.org By acquiring NMR spectra at different temperatures, the rate of rotation around the N-acyl bond can be determined. At low temperatures, the rotation is slow on the NMR timescale, and separate signals for each rotamer are observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. nih.gov

The coalescence temperature (Tc) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. niscpr.res.in While specific experimental data for the target molecule is not available, studies on similar N-aryl amides have shown rotational barriers in the range of 15-25 kcal/mol. nih.gov This information is crucial for understanding the conformational flexibility of the molecule.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for Acetamide, N-ethyl-N-(p-tolyl)- has not been reported, the structure of the related compound, N-benzyl-2-chloro-N-(p-tolyl) acetamide, offers insights into the potential solid-state conformation and packing. researchgate.net It is expected that the amide group in Acetamide, N-ethyl-N-(p-tolyl)- would be planar or nearly planar.

In the absence of strong hydrogen bond donors, the crystal packing of Acetamide, N-ethyl-N-(p-tolyl)- would likely be governed by weaker intermolecular forces such as C-H···O interactions and π-π stacking.

Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the carbonyl oxygen as an acceptor and various C-H groups as donors are expected to play a role in the crystal packing. najah.edu

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and can significantly affect their physical properties. rsc.org Given the conformational flexibility of Acetamide, N-ethyl-N-(p-tolyl)-, it is plausible that it could exhibit polymorphism. Different polymorphs could arise from different molecular conformations or different packing arrangements in the solid state.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of interest. Exploring the co-crystallization of Acetamide, N-ethyl-N-(p-tolyl)- with other molecules could lead to new solid forms with tailored properties. The intermolecular interactions identified in the crystallographic analysis would be key to designing potential co-formers.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. wikipedia.org

For Acetamide, N-ethyl-N-(p-tolyl)-, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺•), which would then undergo a series of fragmentation reactions. acdlabs.com Based on the fragmentation of similar amides, several characteristic fragmentation pathways can be predicted: rsc.org

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amides. This could lead to the loss of an ethyl radical to form an [M - 29]⁺ ion, or the loss of an acetyl radical to form an [M - 43]⁺ ion.

McLafferty Rearrangement: While less common for tertiary amides without a γ-hydrogen on the N-alkyl group, other rearrangement reactions could be possible.

Cleavage of the N-Aryl Bond: Fragmentation could also involve the cleavage of the bond between the nitrogen and the tolyl group, leading to ions corresponding to the tolyl cation or the N-ethylacetamide cation.

Predicted Major Fragments for Acetamide, N-ethyl-N-(p-tolyl)- in Mass Spectrometry

| Fragment | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss |

| [M]⁺• | 177 | Molecular Ion |

| [M - CH₂CH₃]⁺ | 148 | Loss of ethyl radical |

| [M - COCH₃]⁺ | 134 | Loss of acetyl radical |

| [C₇H₇]⁺ | 91 | Tolyl cation |

Note: This is an interactive data table of predicted fragmentation.

Isotopic labeling studies can provide further mechanistic details about the fragmentation pathways. cernobioscience.comwikipedia.org By selectively replacing certain atoms (e.g., hydrogen with deuterium (B1214612), or carbon-12 with carbon-13), the movement of atoms during fragmentation can be tracked. nih.gov For example, labeling the ethyl group with deuterium would allow for the unambiguous identification of fragments containing this group. Isotopic labeling is also a valuable tool in quantitative MS and in NMR studies to simplify complex spectra or to probe specific interactions. americanpeptidesociety.orgportlandpress.com

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Interaction Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups, making it an indispensable tool for structural confirmation.

Acetamide, N-ethyl-N-(p-tolyl)- is a tertiary amide, which simplifies its IR spectrum in the N-H stretching region as it lacks N-H bonds. spectroscopyonline.com The most prominent feature is the amide I band, which corresponds to the C=O stretching vibration. Its position is sensitive to the electronic environment; for tertiary amides, it typically appears in the 1630-1680 cm⁻¹ range. spcmc.ac.in The p-disubstituted aromatic ring gives rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region and a strong C-H out-of-plane bending vibration typically between 790 and 860 cm⁻¹. spectroscopyonline.comresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aryl C-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Alkyl C-H | 3000 - 2850 | Medium-Strong |

| C=O Stretch (Amide I) | Tertiary Amide | 1670 - 1630 | Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1600, 1500 | Medium |

| C-N Stretch | Amide C-N | 1360 - 1250 | Medium |

| C-H Out-of-Plane Bend | p-Disubstituted Ring | 860 - 790 | Strong |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment of Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively applicable to chiral molecules—those that are non-superimposable on their mirror images.

The parent compound, Acetamide, N-ethyl-N-(p-tolyl)-, is achiral and therefore does not exhibit a CD or ORD spectrum. However, these techniques would be essential for assigning the absolute stereochemistry of a chiral derivative. For instance, if a stereocenter were introduced, such as in N-(1-phenylethyl)-N-(p-tolyl)acetamide, the resulting enantiomers would produce mirror-image CD spectra. mdpi.com

The sign (positive or negative) and intensity of the observed Cotton effects in the CD spectrum are unique to a specific enantiomer. By comparing the experimental CD spectrum to spectra predicted by quantum-mechanical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of the chiral center can be determined. rsc.org

| Technique | Hypothetical Chiral Derivative | Measured Property | Application |

|---|---|---|---|

| Circular Dichroism (CD) | (R)-N-(1-phenylethyl)-N-(p-tolyl)acetamide | Differential absorption (Δε) vs. wavelength | Determination of absolute configuration |

| Circular Dichroism (CD) | (S)-N-(1-phenylethyl)-N-(p-tolyl)acetamide | Mirror-image Δε vs. wavelength | Confirmation of enantiomeric relationship |

Computational Chemistry and Theoretical Modeling of Acetamide, N Ethyl N P Tolyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) has emerged as a cornerstone in the quantum chemical analysis of molecular systems, providing a favorable balance between computational cost and accuracy. For Acetamide (B32628), N-ethyl-N-(P-tolyl)-, DFT calculations are pivotal in elucidating its electronic architecture and predicting its spectroscopic signatures.

Theoretical studies on analogous N-aryl acetamides have demonstrated that DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can accurately forecast molecular geometries, including bond lengths and angles. These calculations typically reveal the non-planar nature of the amide bond due to steric hindrance and electronic effects imparted by the N-ethyl and N-p-tolyl substituents.

The electronic properties of Acetamide, N-ethyl-N-(P-tolyl)- can be further characterized by the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial determinants of the molecule's chemical reactivity and kinetic stability.

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar aromatic amides. They serve to represent the type of data generated from such computational studies.

Furthermore, DFT calculations are instrumental in predicting spectroscopic properties. Time-dependent DFT (TD-DFT) can be employed to simulate the UV-visible absorption spectrum, providing insights into the electronic transitions. semanticscholar.org Similarly, the vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape and dynamic behavior of Acetamide, N-ethyl-N-(P-tolyl)- in various environments, particularly in solution. These simulations track the atomic motions of the molecule over time, governed by a force field that approximates the potential energy of the system.

MD studies on similar N-substituted amides have provided valuable information on their flexibility and intermolecular interactions. researchgate.net For Acetamide, N-ethyl-N-(P-tolyl)-, MD simulations can reveal the preferred conformations of the ethyl and p-tolyl groups relative to the acetamide plane. The rotational barriers around the N-C(aryl) and N-C(ethyl) bonds can be quantified, shedding light on the molecule's structural dynamics.

In a solvent environment, such as water or an organic solvent, MD simulations can elucidate the solvation structure around the molecule. The simulations can map the distribution of solvent molecules and quantify the strength of solute-solvent interactions, such as hydrogen bonding with the carbonyl oxygen. This information is critical for understanding the compound's solubility and partitioning behavior.

| Simulation Parameter | Description |

| Force Field | A set of parameters describing the potential energy of the system. |

| Solvent Model | A representation of the solvent molecules (e.g., TIP3P for water). |

| Simulation Time | The duration of the simulation, typically in nanoseconds. |

| Temperature & Pressure | Controlled conditions to mimic experimental settings. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are indispensable for investigating the reaction mechanisms involving Acetamide, N-ethyl-N-(P-tolyl)-. These methods can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org

For instance, the hydrolysis of the amide bond is a fundamental reaction that can be studied computationally. Quantum chemical methods can model the reaction pathway, both under acidic and basic conditions, and determine the activation energies for each step. This allows for a detailed understanding of the reaction kinetics and the factors that influence the rate of hydrolysis.

Transition state analysis provides information about the geometry and electronic structure of the high-energy species that must be overcome for the reaction to proceed. By examining the vibrational modes of the transition state, the specific atomic motions that lead to the product can be identified.

| Reaction Coordinate | Calculated Parameter |

| Reactant Complex | Optimized Geometry, Energy |

| Transition State | Optimized Geometry, Energy, Imaginary Frequency |

| Product Complex | Optimized Geometry, Energy |

| Activation Energy | Energy difference between transition state and reactants. |

Note: This table illustrates the key parameters obtained from quantum chemical calculations of a reaction mechanism.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. For a series of N,N-disubstituted acetamides, including Acetamide, N-ethyl-N-(P-tolyl)-, QSPR studies can be developed to predict properties such as boiling point, solubility, and chromatographic retention times. tandfonline.com

These models are built upon a set of molecular descriptors, which are numerical representations of the chemical structure. Descriptors can encode information about the molecule's topology, geometry, and electronic properties. By establishing a mathematical relationship between these descriptors and an experimentally determined property for a training set of molecules, a predictive model can be constructed.

For Acetamide, N-ethyl-N-(P-tolyl)-, relevant descriptors might include its molecular weight, logP (a measure of lipophilicity), and various electronic and steric parameters. The resulting QSPR model can then be used to estimate the properties of new, unsynthesized derivatives, thereby accelerating the discovery of compounds with desired attributes.

In Silico Design Principles for Novel N,N-Disubstituted Acetamide Derivatives

The insights gained from computational and theoretical modeling can be harnessed for the in silico design of novel N,N-disubstituted acetamide derivatives with enhanced or specific properties. mdpi.comresearchgate.netnih.gov By systematically modifying the structure of Acetamide, N-ethyl-N-(P-tolyl)- in a virtual environment, it is possible to explore the chemical space and identify promising candidates for synthesis and experimental evaluation.

For example, if the goal is to design a derivative with increased aqueous solubility, computational models can predict the effect of introducing polar functional groups onto the p-tolyl ring. Conversely, if enhanced thermal stability is desired, modifications that strengthen the amide bond or increase intermolecular interactions can be explored.

This rational design process, guided by computational chemistry, is a more efficient approach than traditional trial-and-error synthesis. It allows for the prioritization of synthetic targets and provides a deeper understanding of the structure-property relationships within this class of compounds.

Derivative Chemistry and Analogue Synthesis Based on Acetamide, N Ethyl N P Tolyl

Synthesis of Structural Analogues with Variations at the N-ethyl Moiety

The synthesis of analogues with different N-alkyl substituents is a key strategy for probing the steric and electronic requirements around the amide nitrogen. A primary route to these analogues involves the initial preparation of the secondary amide, N-(p-tolyl)acetamide, followed by selective N-alkylation.

The precursor, N-(p-tolyl)acetamide, is readily synthesized by the reaction of p-toluidine (B81030) with acetic anhydride (B1165640) or acetyl chloride. Subsequent N-alkylation can be performed using various alkylating agents under basic conditions. While N-alkylation of amides can sometimes lead to a mixture of N- and O-alkylated products, reaction conditions can be optimized to favor the desired N-alkylated analogue. semanticscholar.org For instance, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) facilitates the deprotonation of the amide nitrogen, creating a potent nucleophile that readily reacts with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide, or propyl iodide). researchgate.net Phase-transfer catalysts have also been employed to improve yields and selectivity in such alkylation reactions. researchgate.net

An alternative approach is the use of greener alkylating agents like dialkyl carbonates (e.g., dimethyl carbonate), which can methylate the amide nitrogen under catalytic conditions, offering an environmentally benign pathway that avoids the use of halide reagents. nih.gov These methods allow for the systematic replacement of the N-ethyl group with a variety of other alkyl or aralkyl moieties, as summarized in the table below.

| Precursor | Alkylating Agent | Typical Reaction Conditions | Resulting Analogue |

|---|---|---|---|

| N-(p-tolyl)acetamide | Iodomethane | NaH, DMF | Acetamide (B32628), N-methyl-N-(p-tolyl)- |

| N-(p-tolyl)acetamide | Benzyl bromide | KOH, Toluene, PTC* | Acetamide, N-benzyl-N-(p-tolyl)- |

| N-(p-tolyl)acetamide | Propyl iodide | NaH, THF | Acetamide, N-propyl-N-(p-tolyl)- |

| N-(p-tolyl)acetamide | Dimethyl carbonate | Cu-Zr BNPs**, 150 °C | Acetamide, N-methyl-N-(p-tolyl)- |

Synthesis of Analogues with Modifications to the P-tolyl Group

Modifying the aromatic ring is a fundamental approach to altering the electronic and steric properties of the molecule. This is typically achieved by starting with differently substituted anilines in the initial acylation reaction.

The electronic nature of the aromatic ring can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The synthesis begins with the appropriate substituted aniline, which is first acylated to form the corresponding acetanilide, followed by N-ethylation.

For example, starting with p-anisidine (B42471) (an EDG) or p-nitroaniline (an EWG) and reacting it with acetyl chloride would yield N-(4-methoxyphenyl)acetamide or N-(4-nitrophenyl)acetamide, respectively. Subsequent N-ethylation under conditions similar to those described in section 6.1 produces the desired analogues. Research on related N-arylacetamides has shown that a wide array of functional groups can be tolerated in these synthetic schemes. nih.gov This includes halogens (F, Cl, Br), cyano groups, and alkyl groups, which allows for fine-tuning of properties such as lipophilicity and electronic density. nih.gov

| Starting Aniline | Substituent | Electronic Effect | Resulting Analogue |

|---|---|---|---|

| p-Anisidine | -OCH₃ | Electron-Donating | Acetamide, N-ethyl-N-(4-methoxyphenyl)- |

| p-Chloroaniline | -Cl | Electron-Withdrawing | Acetamide, N-(4-chlorophenyl)-N-ethyl- |

| p-Nitroaniline | -NO₂ | Strongly Electron-Withdrawing | Acetamide, N-ethyl-N-(4-nitrophenyl)- |

| p-Toluidine | -CH₃ | Electron-Donating | Acetamide, N-ethyl-N-(p-tolyl)- |

| Aniline | -H | Neutral | Acetamide, N-ethyl-N-phenyl- |

Conformational analysis is the study of the energetics between different spatial arrangements (rotamers) of a molecule. lumenlearning.com In N-arylacetamides, rotation around the N-aryl single bond and the amide C-N bond is restricted, leading to distinct, stable conformers. The energy barrier to this rotation is influenced by the steric bulk of the substituents on both the nitrogen and the aromatic ring. lumenlearning.comumich.edu For instance, placing the methyl group at the ortho position (as in an N-ethyl-N-(o-tolyl) analogue) would create greater steric hindrance near the amide bond compared to the para-isomer, likely raising the rotational barrier and favoring specific conformations to minimize steric clash. lumenlearning.comlibretexts.org These conformational preferences can be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy and computational modeling. umich.edu

Synthesis of Hybrid Molecules Incorporating Other Heterocyclic or Carbocyclic Frameworks

Creating hybrid molecules by linking the Acetamide, N-ethyl-N-(p-tolyl)- core to other cyclic systems is a strategy to develop multifunctional compounds. This can be achieved by treating a functionalized version of the core acetamide as a building block.

One common approach involves starting with a precursor that contains a reactive handle. For example, 2-chloro-N-(p-tolyl)acetamide can serve as a versatile intermediate. researchgate.net The chloroacetyl group is an excellent electrophile for constructing heterocyclic rings. In one study, 2-chloro-N-p-tolylacetamide was reacted with thiourea (B124793) or thiosemicarbazide (B42300) to synthesize thiazole (B1198619) and thiazolamine derivatives, respectively. researchgate.net These new heterocyclic rings, attached to the N-(p-tolyl)acetamide core, can then undergo further reactions, such as condensation with aldehydes to form Schiff bases, which can be cyclized to generate β-lactam rings. researchgate.net

Another strategy involves creating a linkage through the aromatic ring. For instance, N-arylacetamides have been incorporated into larger structures by linking them to phenoxy groups, which in turn are attached to heterocyclic systems like 1,4-dihydropyridines. tandfonline.comresearchgate.net This synthesis involves preparing a 2-(4-formylphenoxy)-N-arylacetamide intermediate, which then undergoes a multicomponent reaction, such as the Hantzsch pyridine (B92270) synthesis, to build the desired heterocyclic framework onto the N-arylacetamide scaffold. tandfonline.com

| Core Scaffold | Reactant/Method | Incorporated Framework | Reference |

|---|---|---|---|

| 2-Chloro-N-(p-tolyl)acetamide | Reaction with thiosemicarbazide | Thiazole | researchgate.net |

| 2-Chloro-N-(p-tolyl)acetamide | Reaction with Schiff bases | β-Lactam | researchgate.net |

| 2-(4-Formylphenoxy)-N-arylacetamide | Hantzsch reaction | 1,4-Dihydropyridine | tandfonline.comresearchgate.net |

Structure-Reactivity Relationship (SRR) Studies of Modified Analogues

Structure-Reactivity Relationship (SRR) studies investigate how modifications to a molecule's structure influence its chemical reactivity and properties. For analogues of Acetamide, N-ethyl-N-(p-tolyl)-, these studies often focus on the electronic and steric effects of substituents.

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the p-tolyl ring directly impacts the electron density of the amide nitrogen. In a study of cyclic sulfonamides with an N-arylacetamide group, it was found that derivatives with EWGs like chloro and bromo groups on the phenyl ring were more potent inhibitors of certain enzymes than those with EDGs. nih.gov This suggests that reducing the electron density on the aromatic ring influences the binding interactions. The electrostatic properties of these substituents have been shown to strongly influence molecular binding. nih.govresearchgate.net

Similarly, modifying the N-alkyl group from ethyl to larger or smaller groups alters the steric environment around the amide bond. This can affect the planarity of the amide group and the rotational barrier around the N-aryl bond, thereby influencing how the molecule presents its binding domains.

Quantitative Structure-Property Relationship (QSPR) studies on N-(aryl)-2-thiophene-2-ylacetamide derivatives have shown a correlation between molecular descriptors and properties like the partition coefficient (lipophilicity). asianpubs.org Such analyses revealed that hydrogen acceptor group substitutions on the phenyl ring had a favorable effect on the partition coefficient, demonstrating a clear link between structural changes and physicochemical properties. asianpubs.org These relationships are critical for rationally designing analogues with desired reactivity, stability, and interaction profiles.

Advanced Applications and Functional Materials Contexts Non Biomedical of Acetamide, N Ethyl N P Tolyl

Role as a Synthetic Intermediate in Complex Organic Molecule Construction

There is no specific information available in the scientific literature detailing the use of Acetamide (B32628), N-ethyl-N-(p-tolyl)- as a synthetic intermediate in the construction of complex organic molecules. However, a structurally related compound, 2-chloro-N-p-tolylacetamide, has been utilized as a precursor in the synthesis of various heterocyclic compounds. researchgate.net This involves reacting 2-chloro-N-p-tolylacetamide with reagents like thiosemicarbazide (B42300), semicarbazide, or thiourea (B124793), followed by reactions with aromatic aldehydes or ketones to produce Schiff bases, which are then converted into β-lactam derivatives. researchgate.net

Table 1: Synthesis of Heterocyclic Derivatives from a Related Acetamide

| Precursor Compound | Reagents | Intermediate Product | Final Product Class |

|---|

This data pertains to 2-chloro-N-p-tolylacetamide, not Acetamide, N-ethyl-N-(p-tolyl)-. No direct synthetic applications for the latter have been documented.

Utilization in Supramolecular Chemistry and Host-Guest Interactions

No specific studies on the utilization of Acetamide, N-ethyl-N-(p-tolyl)- in supramolecular chemistry or host-guest interactions have been found. Research in this area has been conducted on the broader class of N-alkyl and N-aryl acetamides. For instance, N-alkyl ammonium (B1175870) resorcinarene (B1253557) chlorides have been shown to bind N-alkyl acetamide guests through a network of intermolecular hydrogen bonds. researchgate.net These interactions involve the carbonyl oxygen and amide groups of the guest molecules. researchgate.net The study of supramolecular packing in a series of N-phenylamides has highlighted the significant role of N-H···O=C interactions in their crystal engineering. acs.org

Application in Material Science Research

Specific applications of Acetamide, N-ethyl-N-(p-tolyl)- in material science research have not been reported.

There is no information on the use of Acetamide, N-ethyl-N-(p-tolyl)- in polymer chemistry or as an additive. The broader class of poly(N-alkylacrylamide)s has been a subject of interest for applications in catalysis, synthesis, and chromatography due to their thermal and phase-dependent solubility. researchgate.net